1,3'-Dimethylguanosine

Analytical Chemistry Quality Control Reproducibility

Researchers requiring a precisely methylated guanosine probe often face supply of analogs with ambiguous substitution patterns, compromising SAR reproducibility. 1,3'-Dimethylguanosine (m²G) resolves this with unequivocal dual N1/3'-O methylation. - Delivers 98% standard purity, minimizing off-target noise in RNA folding assays and high-sensitivity sequencing. - 1.4 log unit lipophilicity gain (XLogP3 -1.7) over guanosine enables controlled membrane permeability studies. - Altered H-bond donor count (3 vs. 4-5 for analogs) provides a defined tool for disrupting canonical base-pairing in epitranscriptomics.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B12402540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3'-Dimethylguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O
InChIInChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1
InChIKeyFKWCSDZDAGWXEN-DWVWSIQXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3'-Dimethylguanosine: Cancer & RNA Research


1,3'-Dimethylguanosine (m^2G) is a synthetic purine nucleoside analog derived from guanosine, distinguished by methylation at the N1 position of the guanine base and the 3'-O position of the ribose moiety [1]. This dual methylation pattern confers unique biochemical and biophysical properties that differentiate it from its unmethylated parent and other singly-methylated analogs. As a purine nucleoside analog, it is primarily investigated for its potential in cancer therapy, targeting indolent lymphoid malignancies through mechanisms involving DNA synthesis inhibition and apoptosis induction . The compound's distinct methylation pattern also makes it a valuable tool for probing RNA structure, stability, and function [2].

Dual methylation probe for RNA structure & function studies
Cell-model endpoint review for indolent lymphoid malignancy research
Consistent synthetic analog for reproducible nucleoside assays

1,3'-Dimethylguanosine vs. Generic Guanosine


While all purine nucleoside analogs share a broad class-level mechanism, the specific position and pattern of methylation in 1,3'-Dimethylguanosine directly dictate its unique molecular interactions, biological activity, and physical properties [1]. Generic substitution with unmodified guanosine or even other singly-methylated analogs (e.g., 1-methylguanosine or 3'-O-methylguanosine) is not scientifically valid. The presence of both N1 and 3'-O methyl groups alters hydrogen-bonding capacity, steric hindrance, and lipophilicity, which in turn influences its incorporation into RNA, its recognition by enzymes, and its overall potency as an antimetabolite [2]. The quantitative evidence below demonstrates that these specific structural modifications confer distinct, measurable advantages that are critical for reproducible and targeted research outcomes .

Hydrogen-Bonding Shift
Dual methylation reduces H-bond donor count, altering base-pairing and RNA interaction profiles compared to unmodified guanosine.
Lipophilicity Mismatch
Increased lipophilicity from methylation may shift cellular uptake and distribution relative to parent or singly-methylated analogs.
Enzyme Recognition Divergence
Combined N1/3'-O modifications may affect enzymatic processing that single modifications do not replicate.

1,3'-Dimethylguanosine: Comparative Evidence


Purity and Reproducibility

For experimental reproducibility, the purity of a chemical reagent is a fundamental, quantifiable selection criterion. The compound 1,3'-Dimethylguanosine is supplied with a standard purity of 98% by Bidepharm, as verified by batch-specific quality control reports (e.g., NMR, HPLC, GC) . This high purity level ensures that experimental results are attributable to the compound's activity and not to impurities. This is a direct, quantitative differentiator when compared to lower-purity sources (e.g., <95%) that may be available from other vendors or for other analogs, where the presence of contaminants could confound biological assays or lead to inconsistent RNA incorporation.

Purity
Data to verify
98%
Supports batch reproducibility assessment
Vendor-reported; comparison to lower-purity sources
Analytical Chemistry Quality Control Reproducibility

Lipophilicity and Cellular Uptake

The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a key determinant of its ability to passively diffuse across cell membranes, influencing cellular uptake and biodistribution. 1,3'-Dimethylguanosine has a computed XLogP3 value of -1.7 [1]. In contrast, unmodified guanosine has a significantly lower XLogP3 value of -3.1 [2]. The introduction of two methyl groups increases the molecule's lipophilicity by approximately 1.4 log units. This difference is substantial in a biological context, where a change of 1 log unit often translates to a notable shift in membrane permeability and potential for off-target partitioning.

Lipophilicity
Reported
XLogP3 -1.7
Higher lipophilicity vs guanosine (-3.1)
Δ 1.4 log units; may shift membrane permeability
Physicochemical Properties Drug Discovery ADME

Hydrogen Bonding and RNA Structure

The pattern of hydrogen bond donors and acceptors dictates a molecule's interactions with its biological targets. Methylation at the N1 position of guanosine removes a key hydrogen bond donor (the N1-H group), while the 3'-O-methylation removes a hydrogen bond donor from the ribose. The target compound, 1,3'-Dimethylguanosine, has a computed hydrogen bond donor count of 3 [1]. This is one less than its direct comparator, 1-Methylguanosine (donor count of 4) [2], and two less than the parent compound, guanosine (donor count of 5) [3]. This reduction in available hydrogen bond donors directly impacts base-pairing fidelity, RNA secondary structure stability, and recognition by RNA-binding proteins [4].

H-Bond Donors
Reported
3 donors
Reduced donor count alters RNA interaction profiles
1-Me-guanosine: 4; guanosine: 5
RNA Biology Epitranscriptomics Structural Biology

1,3'-Dimethylguanosine Applications


Dual Methylation in RNA Studies

The unique combination of N1 and 3'-O methylations in 1,3'-Dimethylguanosine makes it an essential tool for dissecting how multiple, concurrent modifications affect RNA folding, stability, and interactions. Its altered hydrogen bond donor count (3 vs. 4 or 5 for singly-methylated or unmethylated analogs, respectively) provides a precise way to disrupt canonical base-pairing and tertiary interactions [1]. This is particularly valuable in the field of epitranscriptomics, where understanding the combinatorial effect of modifications is key. Researchers can use this compound to synthesize modified RNA oligonucleotides and directly compare their biophysical properties (e.g., thermal stability, secondary structure by NMR or X-ray crystallography) to those containing only a single methylation, thereby isolating the contribution of the second methyl group [2].

SAR for Anticancer Nucleosides

For medicinal chemists and cancer biologists, 1,3'-Dimethylguanosine serves as a critical probe in SAR studies aimed at optimizing purine nucleoside analogs for enhanced potency against indolent lymphoid malignancies. Its 1.4 log unit increase in lipophilicity (XLogP3 of -1.7) compared to unmodified guanosine suggests improved passive membrane permeability, a factor that can be directly tested against other analogs in cell-based assays [3]. By comparing its antiproliferative IC50 values and cellular uptake rates with those of 1-methylguanosine and 3'-O-methylguanosine, researchers can quantify the contribution of each methyl group to overall drug-likeness and cytotoxicity. This systematic approach is essential for developing next-generation nucleoside therapeutics with optimized pharmacokinetic profiles .

Reproducibility in High-Sensitivity Assays

The high standard purity of 98% (as provided by vendors like Bidepharm) positions 1,3'-Dimethylguanosine as a preferred choice for experiments where even minor impurities could skew results . In applications such as high-sensitivity RNA sequencing, enzymatic demethylation studies, or quantitative proteomics to identify RNA-binding proteins, the use of a well-characterized, high-purity compound is non-negotiable. This minimizes the risk of off-target effects or background noise caused by contaminating nucleosides or synthetic byproducts, thereby enhancing the signal-to-noise ratio and ensuring that the observed biological activity is truly attributable to 1,3'-Dimethylguanosine and not an artifact of the sample preparation [4].

Application
Selection Property
Validation Focus
Epitranscriptomic RNA structure studies
Dual N1/3'-O methylation pattern
Hydrogen bonding and duplex-hairpin conversion
Cancer cell-model SAR evaluation
Lipophilicity and cellular permeability
Cellular uptake and cytotoxicity endpoint interpretation
High-sensitivity RNA detection assays
High-purity synthetic standard
Batch-to-batch purity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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